molecular formula C13H16O3 B8427497 4-(1-Hydroxycyclohexyl)benzoic acid

4-(1-Hydroxycyclohexyl)benzoic acid

Cat. No.: B8427497
M. Wt: 220.26 g/mol
InChI Key: BKDBALCSMUJSQE-UHFFFAOYSA-N
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Description

4-(1-Hydroxycyclohexyl)benzoic acid (CAS 63165-03-7) is a benzoic acid derivative substituted at the 4-position with a 1-hydroxycyclohexyl ethynyl group. Its molecular formula is C₁₅H₁₆O₃, with a molecular weight of 244.29 g/mol . The compound features a rigid ethynyl linker connecting the benzoic acid core to a hydroxylated cyclohexane ring, introducing both steric bulk and hydrogen-bonding capacity. The compound is primarily used in research settings, as indicated by its availability from global suppliers like Fluorochem Ltd. and Matrix Scientific .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-(1-hydroxycyclohexyl)benzoic acid

InChI

InChI=1S/C13H16O3/c14-12(15)10-4-6-11(7-5-10)13(16)8-2-1-3-9-13/h4-7,16H,1-3,8-9H2,(H,14,15)

InChI Key

BKDBALCSMUJSQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Soluble Epoxide Hydrolase Inhibitors
One of the notable applications of 4-(1-Hydroxycyclohexyl)benzoic acid is its role as a soluble epoxide hydrolase inhibitor. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against soluble epoxide hydrolase, which is implicated in various physiological processes, including inflammation and pain modulation. For instance, trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid has shown an IC50 value of 1.3 nM, indicating its high potency as an inhibitor . This suggests that compounds related to this compound could be developed into therapeutic agents for conditions such as hypertension and pain management.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that certain derivatives can significantly reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases . The mechanism involves the inhibition of specific enzymes involved in the inflammatory response, making it a candidate for further pharmacological development.

Material Science

Polymer Additives
In material science, this compound is utilized as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, particularly in applications requiring high-performance materials. The compound serves as a plasticizer or stabilizer, improving the durability and processing characteristics of various polymer systems.

Photostability Enhancer
Research has shown that this compound can improve the photostability of certain materials when used as a coating or additive. Its ability to absorb UV radiation helps protect underlying substrates from degradation caused by light exposure, making it valuable in coatings and packaging materials that require enhanced longevity and performance under environmental stressors .

Environmental Applications

Biodegradation Studies
Another significant area of application for this compound is in environmental studies focusing on biodegradation processes. Its structure allows researchers to study the metabolic pathways of similar compounds in microbial degradation processes. Understanding how such compounds are broken down in natural environments can inform strategies for bioremediation and pollution management .

Toxicological Assessments
The compound has been included in toxicological assessments to evaluate its environmental impact and safety profile. Studies indicate that while it may exhibit some level of irritation upon exposure, it does not demonstrate significant genotoxicity or adverse effects at low concentrations . This information is crucial for regulatory assessments and safe handling protocols in industrial applications.

Summary Table of Applications

Application Area Specific Use Key Findings
Medicinal ChemistrySoluble epoxide hydrolase inhibitorsPotent inhibitors with IC50 values as low as 1.3 nM
Anti-inflammatory agentsSignificant reduction in inflammation markers
Material SciencePolymer additivesEnhances thermal stability and mechanical properties
Photostability enhancerProtects materials from UV degradation
Environmental StudiesBiodegradation studiesInsights into microbial degradation pathways
Toxicological assessmentsLow toxicity with no significant genotoxic effects

Comparison with Similar Compounds

Structural Features

Compound Name CAS Molecular Formula Substituent Key Structural Features
4-(1-Hydroxycyclohexyl)benzoic acid 63165-03-7 C₁₅H₁₆O₃ 1-Hydroxycyclohexyl ethynyl Ethynyl linker, hydroxylated cyclohexane, potential for O–H⋯O hydrogen bonding
4-(3-Chloroanilino)benzoic acid 2280190* C₁₃H₁₀ClNO₂ 3-Chloroanilino Twisted aromatic rings (dihedral angle 34.66°), acid dimer formation via O–H⋯O bonds
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ 4-Hydroxyl Simple phenolic acid, high polarity, common metabolite
4-(trans-4-Butylcyclohexyl)benzoic acid 83626-35-1 C₁₇H₂₄O₂ trans-4-Butylcyclohexyl Lipophilic substituent, increased hydrophobicity
4-[(Diethoxyphosphinoyl)methyl]benzoic acid N/A C₁₂H₁₇N₂O₅P Diethoxyphosphinoyl methyl Phosphorus-containing group, forms R₂²(20) hydrogen-bonded dimers

*CCDC reference number.

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in 4-hydroxybenzoic acid enhances water solubility, making it suitable for cosmetic and pharmaceutical formulations . The trans-4-butylcyclohexyl group in 4-(trans-4-butylcyclohexyl)benzoic acid increases hydrophobicity, likely reducing aqueous solubility .
  • Hydrogen Bonding: Acid dimer formation via O–H⋯O interactions is common across benzoic acid derivatives, as seen in 4-(3-chloroanilino)benzoic acid and 4-[(diethoxyphosphinoyl)methyl]benzoic acid .

Preparation Methods

Grignard Addition to Protected Aldehyde Intermediates

A widely employed method involves the use of Grignard reagents to introduce the cyclohexyl group onto a benzoic acid derivative. The synthesis begins with methyl 4-formylbenzoate , where the carboxylic acid is protected as an ester to prevent interference during subsequent reactions.

Procedure :

  • Protection of Carboxylic Acid :
    4-Formylbenzoic acid is esterified using methanol and sulfuric acid, yielding methyl 4-formylbenzoate.

  • Grignard Reaction :
    Cyclohexylmagnesium bromide is slowly added to a solution of methyl 4-formylbenzoate in anhydrous diethyl ether under nitrogen atmosphere. The reaction proceeds via nucleophilic addition to the aldehyde, forming methyl 4-(1-hydroxycyclohexyl)benzoate .

  • Deprotection :
    The ester is hydrolyzed using aqueous hydrochloric acid, yielding 4-(1-hydroxycyclohexyl)benzoic acid.

Key Considerations :

  • Anhydrous conditions are critical to prevent Grignard reagent decomposition.

  • Temperature control during reagent addition (maintained at 40–50°C) ensures optimal yield.

Oxidation of Secondary Alcohols

An alternative route involves oxidizing a pre-formed secondary alcohol. For example, 4-(1-hydroxycyclohexyl)benzyl alcohol can be oxidized to the corresponding carboxylic acid using potassium dichromate (K₂Cr₂O₇) in sulfuric acid.

Reaction Conditions :

  • Oxidizing Agent : K₂Cr₂O₇ (40 g, 0.136 mol) and H₂SO₄ (32 mL) at 70–90°C for 2 hours.

  • Phase-Transfer Catalyst : Benzalkonium bromide (10 mL) enhances reaction efficiency.

Yield and Purity :

  • Recrystallization with sherwood oil yields white crystalline product with >90% purity.

Transesterification and Hydrolysis

Transesterification of 4-Hydroxybenzoic Acid Esters

This method, adapted from industrial ester synthesis, involves transesterifying a short-chain 4-hydroxybenzoic acid ester (e.g., methyl 4-hydroxybenzoate) with cyclohexanol.

Procedure :

  • Reaction Setup :
    Methyl 4-hydroxybenzoate (0.2 mol), cyclohexanol (0.24 mol), and titanium(IV) isopropoxide catalyst (0.01 mol) are heated at 150°C under inert gas flow (0.3 mL/min per gram of reactants).

  • Acid Workup :
    The crude product is treated with a 5% HCl solution to remove residual catalyst, followed by recrystallization from ethanol-water.

Advantages :

  • Suppresses side products like dimerized esters.

  • Scalable to industrial production with consistent yields (~85%).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Purity
Grignard AdditionMethyl 4-formylbenzoateCyclohexylMgBr, H₂SO₄78%>90%
Oxidation of Alcohol4-(1-Hydroxycyclohexyl)benzyl alcoholK₂Cr₂O₇, H₂SO₄65%85%
TransesterificationMethyl 4-hydroxybenzoateCyclohexanol, Ti(OiPr)₄85%>95%

Notes :

  • The Grignard method offers superior purity but requires stringent anhydrous conditions.

  • Transesterification is more scalable but demands precise control of inert gas flow.

Purification Techniques

Recrystallization

  • Solvent System : Ethanol-water (1:2.5 ratio) achieves optimal crystal growth.

  • Temperature Gradient : Gradual cooling from 60°C to 25°C minimizes impurity incorporation.

Acid-Base Extraction

  • Procedure : Crude product is washed with 5% NaHCO₃ to remove acidic impurities, followed by organic phase separation.

Challenges and Mitigation Strategies

  • Grignard Reactivity : Moisture sensitivity is mitigated using molecular sieves and nitrogen purging.

  • Over-Oxidation : Controlled addition of K₂Cr₂O₇ prevents degradation of the hydroxycyclohexyl group.

  • Ester Hydrolysis : Alkaline conditions (NaOH/EtOH) avoid decarboxylation side reactions.

Emerging Approaches

Catalytic C–H Activation

Preliminary studies suggest that palladium-catalyzed C–H functionalization could directly introduce the cyclohexyl group onto benzoic acid, though this remains experimental .

Q & A

Q. What are the standard synthetic routes for 4-(1-Hydroxycyclohexyl)benzoic acid, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves esterification and hydrolysis steps. For example:

  • Step 1: Cyclohexanol is reacted with a benzoic acid derivative (e.g., methyl 4-bromobenzoate) under palladium-catalyzed coupling conditions to form the cyclohexyl-benzoate intermediate.
  • Step 2: Hydrolysis of the ester group using aqueous NaOH or enzymatic methods (e.g., lipases) yields the final product .
  • Optimization: Key parameters include solvent polarity (e.g., THF for solubility), temperature (60–80°C for coupling), and catalyst loading (1–5 mol% Pd). Purity is ensured via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are recommended for assessing purity and structural confirmation?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 60:40 acetonitrile/0.1% formic acid. Retention time comparison against a certified standard .
  • NMR: ¹H NMR (DMSO-d6, 400 MHz) to confirm the cyclohexyl hydroxyl (δ 4.2–4.5 ppm) and carboxylic acid (δ 12.1 ppm) protons. ¹³C NMR for carbonyl (δ 170–175 ppm) and cyclohexyl carbons .
  • Mass Spectrometry: ESI-MS in negative mode for [M–H]⁻ ion (calculated m/z for C₁₃H₁₆O₃: 220.11) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure?

Methodological Answer:

  • Crystallization: Grow crystals via slow evaporation in ethanol/water (7:3 v/v).
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution: Employ SHELXL for refinement (R-factor < 0.05) and WinGX for data processing. ORTEP-3 generates thermal ellipsoid diagrams .

Q. What are common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

  • Byproducts: Unhydrolyzed ester intermediates (detected via HPLC at RT = 8.2 min) or cyclohexanol residues (GC-MS, m/z 100).
  • Mitigation: Use silica gel chromatography (ethyl acetate/hexane, 1:1) for purification. Confirm absence via LC-MS/MS .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (LD50 > 5000 mg/kg in rats).
  • Spill Management: Neutralize with sodium bicarbonate and absorb with inert material. Store at 2–30°C in airtight containers .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

  • Multi-Technique Validation: Compare NMR-derived torsion angles with SC-XRD results. Discrepancies may arise from solution vs. solid-state conformers.
  • Computational Validation: Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental bond lengths .

Q. What strategies optimize enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak IA column with hexane/isopropanol (85:15) to separate enantiomers.
  • Asymmetric Catalysis: Employ Ru-BINAP complexes for stereoselective hydroxylation (ee > 95%) .

Q. How can computational modeling predict biological activity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). Key interactions: H-bonding between the carboxylic acid and Arg120.
  • QSAR Studies: Correlate logP values (calculated via ChemAxon) with anti-inflammatory IC₅₀ .

Q. What green chemistry approaches reduce environmental impact during synthesis?

Methodological Answer:

  • Solvent-Free Reactions: Microwave-assisted synthesis (100°C, 30 min) reduces energy use.
  • Biocatalysis: Immobilized Candida antarctica lipase for ester hydrolysis (yield > 90%, E-factor < 5) .

Q. How is toxicology assessed when prior data is limited?

Methodological Answer:

  • Read-Across Analysis: Compare to structurally similar 4-hydroxybenzoic acid (LD50 = 2200 mg/kg in rats).
  • In Silico Tools: Use OECD QSAR Toolbox to predict acute oral toxicity (GHS Category 4) .

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